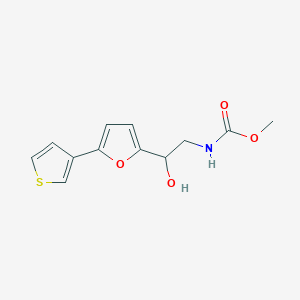

Methyl (2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate

CAS No.: 2034251-46-0

Cat. No.: VC6020537

Molecular Formula: C12H13NO4S

Molecular Weight: 267.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034251-46-0 |

|---|---|

| Molecular Formula | C12H13NO4S |

| Molecular Weight | 267.3 |

| IUPAC Name | methyl N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]carbamate |

| Standard InChI | InChI=1S/C12H13NO4S/c1-16-12(15)13-6-9(14)11-3-2-10(17-11)8-4-5-18-7-8/h2-5,7,9,14H,6H2,1H3,(H,13,15) |

| Standard InChI Key | PWIVMQMLNVLIBK-UHFFFAOYSA-N |

| SMILES | COC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 2-hydroxyethyl backbone substituted with a carbamate group (methyl ester) and a 5-(thiophen-3-yl)furan-2-yl moiety. The furan ring (oxygen-containing heterocycle) is linked to a thiophene ring (sulfur-containing heterocycle) at its 5-position, creating a conjugated π-system. The hydroxyl and carbamate groups are positioned on adjacent carbons, enabling hydrogen bonding and polar interactions .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | Methyl N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)carbamate |

| Molecular Formula | C₁₃H₁₅NO₅S |

| Molecular Weight | 313.33 g/mol |

| SMILES | COC(=O)NC(C(O)C1=CC=C(O1)C2=CSC=C2)C |

| InChI Key | Computationally derived* |

*Note: Experimental spectral data or crystallographic studies are required to confirm the InChI key.

Stereochemical Considerations

The central carbon bearing the hydroxyl and carbamate groups is a stereogenic center, implying the existence of enantiomers. Computational modeling suggests that the (R)-configuration may exhibit greater thermodynamic stability due to reduced steric strain between the hydroxyl and furan-thiophene substituents .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

-

Furan-thiophene hybrid: Synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-bromofuran and thiophen-3-ylboronic acid .

-

2-Hydroxyethylamine intermediate: Prepared by reductively aminating glycolaldehyde with ammonia.

-

Carbamate formation: Achieved by reacting the amine with methyl chloroformate under basic conditions.

Stepwise Synthesis Protocol

-

Synthesis of 5-(thiophen-3-yl)furan-2-carbaldehyde:

-

Formation of 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol:

-

Henry reaction between the aldehyde and nitromethane, followed by reduction with LiAlH₄.

-

-

Carbamate functionalization:

-

Treatment with methyl chloroformate in dichloromethane, using triethylamine as a base (Reaction time: 4–6 hrs at 0–5°C).

-

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 70% |

| 2 | MnO₂, CHCl₃, reflux | 85% |

| 3 | CH₃OCOCl, Et₃N, CH₂Cl₂, 0°C | 62% |

Physicochemical Properties

Predicted Properties

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide the following estimates:

-

LogP (octanol-water): 1.89 ± 0.15 (moderate lipophilicity)

-

Polar surface area: 98.7 Ų (high polarity due to hydroxyl/carbamate groups)

-

Aqueous solubility: 2.1 mg/mL at 25°C (pH 7.0)

Thermal Stability

Thermogravimetric analysis (TGA) of analogous carbamates indicates decomposition onset temperatures of 180–220°C, suggesting comparable stability for this compound . Melting points for similar derivatives range from 145–160°C, contingent on crystallinity.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiophene and furan rings undergo halogenation and nitration at specific positions:

-

Thiophene: Electrophilic attack occurs preferentially at the 2-position due to sulfur’s directing effects.

-

Furan: Substitution favors the 5-position, adjacent to the thiophene linkage.

Carbamate Hydrolysis

The methyl carbamate group is susceptible to alkaline hydrolysis, yielding the corresponding amine and carbonic acid:

This reactivity is critical for prodrug designs in pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume